2-{3-[(2-Chlorophenyl)methoxy]phenyl}acetic acid
Overview
Description
2-{3-[(2-Chlorophenyl)methoxy]phenyl}acetic acid is an organic compound with the molecular formula C15H13ClO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a 2-chlorophenylmethoxy group
Preparation Methods
The synthesis of 2-{3-[(2-Chlorophenyl)methoxy]phenyl}acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzyl chloride and 3-hydroxybenzyl alcohol.
Etherification: The 3-hydroxybenzyl alcohol is reacted with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate to form 3-[(2-chlorophenyl)methoxy]benzyl alcohol.
Oxidation: The resulting 3-[(2-chlorophenyl)methoxy]benzyl alcohol is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
2-{3-[(2-Chlorophenyl)methoxy]phenyl}acetic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, to introduce different substituents.
Esterification: It can react with alcohols in the presence of acid catalysts to form esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acid catalysts like sulfuric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{3-[(2-Chlorophenyl)methoxy]phenyl}acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.
Material Science: The compound is explored for its potential use in the development of polymers and advanced materials due to its unique structural properties.
Biological Studies: It is used in studies investigating the interactions of aromatic compounds with biological systems, including enzyme inhibition and receptor binding studies.
Mechanism of Action
The mechanism of action of 2-{3-[(2-Chlorophenyl)methoxy]phenyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or analgesic actions. The pathways involved may include the inhibition of cyclooxygenase enzymes, which are responsible for the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar compounds to 2-{3-[(2-Chlorophenyl)methoxy]phenyl}acetic acid include:
2-{3-[(2-Bromophenyl)methoxy]phenyl}acetic acid: This compound has a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
2-{3-[(2-Fluorophenyl)methoxy]phenyl}acetic acid: The presence of a fluorine atom can enhance the compound’s stability and alter its interaction with biological targets.
2-{3-[(2-Methylphenyl)methoxy]phenyl}acetic acid: The methyl group can influence the compound’s lipophilicity and its ability to cross biological membranes.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methoxy]phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c16-14-7-2-1-5-12(14)10-19-13-6-3-4-11(8-13)9-15(17)18/h1-8H,9-10H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKKTWYBSNJANI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201237212 | |
Record name | Benzeneacetic acid, 3-[(2-chlorophenyl)methoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201237212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258650-20-2 | |
Record name | Benzeneacetic acid, 3-[(2-chlorophenyl)methoxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1258650-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, 3-[(2-chlorophenyl)methoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201237212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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